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An In-depth Technical Guide to 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazo[1,2-a]pyridines are a significant class of heterocyclic compounds that have garnered
substantial interest in medicinal chemistry due to their diverse biological activities. This
technical guide focuses on the specific derivative, 3-Bromo-2,7-dimethylimidazo[1,2-
a]pyridine, providing comprehensive information on its chemical identity, properties, and the
broader context of its synthesis and potential applications based on related structures. This
document is intended to serve as a foundational resource for researchers engaged in the
discovery and development of novel therapeutics.

Compound Identification and Physicochemical
Properties

3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine is a halogenated derivative of the 2,7-
dimethylimidazo[1,2-a]pyridine core. The introduction of a bromine atom at the 3-position can
significantly influence the compound's physicochemical properties and biological activity,
making it a key intermediate for further chemical modifications.

Table 1: Physicochemical Properties of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b595806?utm_src=pdf-interest
https://www.benchchem.com/product/b595806?utm_src=pdf-body
https://www.benchchem.com/product/b595806?utm_src=pdf-body
https://www.benchchem.com/product/b595806?utm_src=pdf-body
https://www.benchchem.com/product/b595806?utm_src=pdf-body
https://www.benchchem.com/product/b595806?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595806?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
CAS Number 1335054-56-2 [1]
Molecular Formula CoHoBrN2 [1]
Molecular Weight 225.09 g/mol [1]

CC1=CC2=C(N=C1)N=C(C=C
2C)Br

Canonical SMILES

Sealed in dry, Room
Storage [1]
Temperature

Synthesis and Chemical Reactivity

The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of a 2-
aminopyridine derivative with an a-haloketone. This general approach can be adapted for the
synthesis of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine.

Experimental Protocol: General Synthesis of
Imidazo[1,2-a]pyridines

A common and versatile method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the
Tschitschibabin reaction. The general protocol is as follows:

o Reaction Setup: A solution of the appropriately substituted 2-aminopyridine (1 equivalent) in
a suitable solvent, such as ethanol or dimethylformamide (DMF), is prepared in a round-
bottom flask equipped with a reflux condenser.

« Addition of Reagents: An a-haloketone (1.1 equivalents) is added to the solution. For the
synthesis of the target compound, a brominated a-ketone would be a logical choice.

¢ Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period ranging
from a few hours to overnight, depending on the reactivity of the substrates. The progress of
the reaction can be monitored by Thin Layer Chromatography (TLC).

o Work-up and Purification: Upon completion, the reaction mixture is cooled to room
temperature. The solvent is removed under reduced pressure. The resulting crude product is
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then purified, typically by recrystallization from a suitable solvent or by column
chromatography on silica gel, to yield the pure imidazo[1,2-a]pyridine derivative.

A variety of synthetic strategies for imidazo[1,2-a]pyridines have been reviewed, including
condensation reactions, multicomponent reactions, and oxidative couplings, offering a broad
toolkit for chemists.[2]

A potential two-step synthesis workflow for the target compound.

Biological Activity and Therapeutic Potential

While specific biological data for 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine is not
extensively documented in publicly available literature, the broader class of 2,7-
dimethylimidazo[1,2-a]pyridine derivatives has shown significant promise, particularly as
antituberculosis agents.

Antituberculosis Activity

Research has demonstrated that 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides exhibit
potent activity against Mycobacterium tuberculosis. These compounds have been shown to be
effective against both replicating and non-replicating bacteria, as well as multidrug-resistant
(MDR) and extensively drug-resistant (XDR) strains.[3]

Table 2: In Vitro Antituberculosis Activity of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide

Derivatives

Compound
L Target MICgo (pM) Reference

Derivative
Carboxamides Replicating Mtb 0.4-1.9 [3]
Carboxamides Non-replicating Mtb 0.4-1.9 [3]
Carboxamides MDR-Mth 0.07-2.2 [3]
Carboxamides XDR-Mtb 0.07-0.14 [3]

The mechanism of action for some of these compounds has been identified as the inhibition of
QcrB, a component of the electron transport chain, which is essential for cellular respiration
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and energy production in M. tuberculosis.

Experimental Protocol: Minimum Inhibitory
Concentration (MIC) Assay

A standard method to determine the antitubercular activity of a compound is the Microplate
Alamar Blue Assay (MABA).

o Preparation of Compound Plates: The test compounds are serially diluted in a 96-well
microplate.

e Inoculum Preparation: A culture of Mycobacterium tuberculosis (e.g., H37Rv strain) is grown
to mid-log phase and then diluted to a standardized concentration.

 Inoculation: The bacterial suspension is added to each well containing the test compound.
Control wells (no drug) are also included.

 Incubation: The plates are incubated at 37°C for a specified period (typically 5-7 days).
» Addition of Indicator Dye: A solution of Alamar Blue is added to each well.

o Reading Results: After further incubation, the plates are read visually or with a fluorometer. A
change in color from blue to pink indicates bacterial growth. The MIC is defined as the lowest
concentration of the compound that prevents this color change.
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A typical workflow for the biological screening of new chemical entities.

Future Directions

3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine represents a valuable scaffold for the
development of new chemical entities. The bromine atom at the 3-position is a versatile
chemical handle that can be utilized for further structural modifications through various cross-
coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the systematic
exploration of the structure-activity relationship (SAR) to optimize potency and pharmacokinetic

properties.
Given the potent antitubercular activity of related compounds, future research should focus on:

e The synthesis and biological evaluation of a series of derivatives of 3-Bromo-2,7-
dimethylimidazo[1,2-a]pyridine.
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 Investigation of its activity against a broader panel of bacterial and fungal pathogens.

« Elucidation of its mechanism of action and potential molecular targets.

Conclusion

3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine (CAS: 1335054-56-2) is a heterocyclic
compound with significant potential for drug discovery. While data on the specific molecule is
limited, the well-established biological activity of the 2,7-dimethylimidazo[1,2-a]pyridine core,
particularly in the context of tuberculosis, provides a strong rationale for its further investigation.
This guide provides a summary of the available information and outlines a path forward for
researchers interested in exploring the therapeutic potential of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine - CAS:1335054-56-2 - Sunway Pharm Ltd
[Bwpharm.com]

e 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC
Publishing) [pubs.rsc.org]

o 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents -
PMC [pmc.ncbi.nim.nih.gov]

« To cite this document: BenchChem. [3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine CAS
number]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b595806#3-bromo-2-7-dimethylimidazo-1-2-a-
pyridine-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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